molecular formula C11H16FN B1341153 N-(tert-butyl)-N-(3-fluorobenzyl)amine CAS No. 926198-58-5

N-(tert-butyl)-N-(3-fluorobenzyl)amine

Cat. No.: B1341153
CAS No.: 926198-58-5
M. Wt: 181.25 g/mol
InChI Key: XCGBDYPASWCFLR-UHFFFAOYSA-N
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Description

N-(tert-butyl)-N-(3-fluorobenzyl)amine: is an organic compound that belongs to the class of amines It features a tert-butyl group and a 3-fluorobenzyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-butyl)-N-(3-fluorobenzyl)amine typically involves the following steps:

    Starting Materials: The synthesis begins with tert-butylamine and 3-fluorobenzyl chloride.

    Reaction: The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.

    Conditions: The reaction is usually conducted in an organic solvent, such as dichloromethane or toluene, at room temperature or slightly elevated temperatures.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(tert-butyl)-N-(3-fluorobenzyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The fluorine atom on the benzyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound N-oxide, while substitution reactions can produce various substituted benzylamines.

Scientific Research Applications

N-(tert-butyl)-N-(3-fluorobenzyl)amine has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings.

    Biological Studies: Researchers use this compound to study the effects of fluorinated amines on biological systems, including enzyme interactions and receptor binding.

    Industrial Applications: It serves as a building block for the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(tert-butyl)-N-(3-fluorobenzyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity. The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    N-(tert-butyl)-N-(4-fluorobenzyl)amine: Similar structure but with the fluorine atom at the 4-position.

    N-(tert-butyl)-N-(2-fluorobenzyl)amine: Fluorine atom at the 2-position.

    N-(tert-butyl)-N-(3-chlorobenzyl)amine: Chlorine atom instead of fluorine at the 3-position.

Uniqueness

N-(tert-butyl)-N-(3-fluorobenzyl)amine is unique due to the specific positioning of the fluorine atom on the benzyl group, which can significantly influence its chemical properties and biological activity. The combination of the tert-butyl and 3-fluorobenzyl groups provides a distinct steric and electronic environment, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[(3-fluorophenyl)methyl]-2-methylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FN/c1-11(2,3)13-8-9-5-4-6-10(12)7-9/h4-7,13H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCGBDYPASWCFLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10588208
Record name N-[(3-Fluorophenyl)methyl]-2-methylpropan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926198-58-5
Record name N-[(3-Fluorophenyl)methyl]-2-methylpropan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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